molecular formula C18H14Cl2N2O2 B4199381 6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No. B4199381
M. Wt: 361.2 g/mol
InChI Key: GUVRLNWUUKGYCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a chemical compound that has been studied for its potential applications in scientific research. The compound is a member of the cyclopenta[c]quinoline family and has been shown to have a number of interesting properties that make it a promising candidate for further study. In

Mechanism of Action

The mechanism of action of 6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. Additionally, the compound may have an effect on the expression of certain genes involved in cancer development and progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis (programmed cell death) in these cells. Additionally, the compound has been shown to have anti-inflammatory effects, and may have potential as a treatment for inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline in lab experiments is its potential as a chemotherapeutic agent. The compound has been shown to have antitumor activity and may be useful in the development of new cancer treatments. Additionally, the compound has been shown to have anti-inflammatory effects, which may be useful in the development of new treatments for inflammatory diseases.
One limitation of using this compound in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, and may have toxic effects on other cells and tissues. Additionally, the compound may have limited solubility in certain solvents, which may make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on 6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline. One area of interest is in the development of new cancer treatments based on the compound. Future research could focus on optimizing the synthesis method of the compound, as well as exploring its potential as a chemotherapeutic agent in vivo.
Another area of interest is in the development of new treatments for inflammatory diseases. Future research could focus on exploring the anti-inflammatory effects of the compound in more detail, as well as identifying potential targets for the compound in the inflammatory pathway.
Finally, future research could focus on exploring the mechanism of action of this compound in more detail. This could involve identifying the specific enzymes and genes that are targeted by the compound, as well as exploring the downstream effects of these interactions. Overall, this compound is a promising compound with a number of potential applications in scientific research.

Scientific Research Applications

6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline has been studied for its potential applications in a number of scientific research fields. One area of interest is in the development of new drugs for the treatment of cancer. The compound has been shown to have antitumor activity in vitro and in vivo, and may have potential as a chemotherapeutic agent. Additionally, the compound has been studied for its potential as an anti-inflammatory agent, as well as for its effects on the central nervous system.

properties

IUPAC Name

6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c19-13-8-9-14(20)18-16(13)10-5-3-6-11(10)17(21-18)12-4-1-2-7-15(12)22(23)24/h1-5,7-11,17,21H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVRLNWUUKGYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C(C=CC(=C23)Cl)Cl)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.